molecular formula C11H8N2O4 B11878280 2-(8-Nitroquinolin-7-yl)acetic acid

2-(8-Nitroquinolin-7-yl)acetic acid

Cat. No.: B11878280
M. Wt: 232.19 g/mol
InChI Key: ABQIKMXFPHTUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(8-Nitroquinolin-7-yl)acetic acid typically involves the nitration of quinoline derivatives followed by acetic acid substitution. One common method involves the reaction of 8-nitroquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .

Chemical Reactions Analysis

2-(8-Nitroquinolin-7-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(8-Nitroquinolin-7-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(8-Nitroquinolin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

2-(8-Nitroquinolin-7-yl)acetic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

2-(8-nitroquinolin-7-yl)acetic acid

InChI

InChI=1S/C11H8N2O4/c14-9(15)6-8-4-3-7-2-1-5-12-10(7)11(8)13(16)17/h1-5H,6H2,(H,14,15)

InChI Key

ABQIKMXFPHTUGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)CC(=O)O)[N+](=O)[O-])N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.